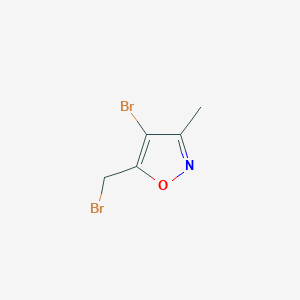

4-Bromo-5-(bromomethyl)-3-methylisoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-(bromomethyl)-3-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2NO/c1-3-5(7)4(2-6)9-8-3/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMMMRKLFSUXJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Isoxazole Chemistry

Halogenated isoxazoles are a significant class of compounds in organic synthesis, with the introduction of halogen atoms to the isoxazole (B147169) ring often imparting unique chemical reactivity and biological activity. The process of bromination, in particular, can be achieved through various methods, including the use of N-bromosuccinimide (NBS), a common reagent for electrophilic bromination on aromatic and heteroaromatic rings. rsc.orgmdpi.comisasbharat.in The presence of a bromine atom on the isoxazole ring, as seen in 4-bromo-5-(bromomethyl)-3-methylisoxazole, influences the electron density of the ring system and provides a handle for further chemical transformations, such as cross-coupling reactions. nih.gov

The study of halogenated isoxazoles is driven by their role as versatile intermediates. The stability of the isoxazole ring allows for the manipulation of substituents, while the carbon-halogen bond offers a site for nucleophilic substitution or metal-catalyzed coupling reactions. This dual reactivity is a cornerstone of their utility in constructing diverse molecular architectures.

Significance As a Multifunctional Synthetic Precursor in Organic Synthesis

The compound 4-bromo-5-(bromomethyl)-3-methylisoxazole is a prime example of a multifunctional synthetic precursor, possessing two distinct reactive sites: the bromo substituent on the isoxazole (B147169) ring and the bromine atom in the methyl group at the 5-position. bohrium.comnih.gov This bifunctionality allows for stepwise or simultaneous reactions at these positions, enabling the synthesis of a wide array of more complex molecules.

The bromomethyl group is particularly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity has been harnessed to produce downstream products such as 2-[(4-bromo-3-methylisoxazol-5-yl)methyl]isoindoline-1,3-dione (CAS No. 90288-55-4) and 4-bromo-3-methyl-5-(phenoxymethyl)isoxazole (CAS No. 90288-60-1). chemsrc.com These transformations highlight the utility of this compound as a building block for creating more elaborate molecular structures.

Evolution of Research Directions in Isoxazole Derivatives Bearing Bromine Substituents

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group at the C5 position of the isoxazole ring is susceptible to nucleophilic substitution reactions. This reactivity is analogous to that of benzylic bromides, where the adjacent π-system of the isoxazole ring can stabilize the transition state of the substitution process. A variety of nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Reactions with Oxygen-Centered Nucleophiles

Oxygen-centered nucleophiles, such as alcohols, alkoxides, and phenoxides, can react with this compound to form the corresponding ethers. These reactions typically proceed via an SN2 mechanism, particularly with primary and secondary alcohols. The use of a non-nucleophilic base is often required to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity.

Table 1: Reactions with Oxygen-Centered Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

|---|---|---|

| Methanol | NaH, THF | 4-Bromo-5-(methoxymethyl)-3-methylisoxazole |

| Phenol | K₂CO₃, Acetone | 4-Bromo-3-methyl-5-(phenoxymethyl)isoxazole |

Reactions with Nitrogen-Centered Nucleophiles

Nitrogen-containing nucleophiles, including ammonia, primary and secondary amines, and azide (B81097) ions, readily displace the bromide from the bromomethyl group. These reactions provide a convenient route to a variety of nitrogen-functionalized isoxazoles. Reactions with amines can lead to the formation of primary, secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the stoichiometry and reaction conditions. The use of sodium azide is a common method for introducing an azido (B1232118) group, which can be further transformed into an amine via reduction.

Table 2: Reactions with Nitrogen-Centered Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

|---|---|---|

| Ammonia | Excess NH₃, Ethanol | (4-Bromo-3-methylisoxazol-5-yl)methanamine |

| Diethylamine | K₂CO₃, Acetonitrile | N,N-Diethyl-(4-bromo-3-methylisoxazol-5-yl)methanamine |

Reactions with Sulfur- and Carbon-Centered Nucleophiles

Sulfur-centered nucleophiles, such as thiols and thiourea, are effective for the formation of thioethers and isothiuronium (B1672626) salts, respectively. These reactions are typically fast and efficient due to the high nucleophilicity of sulfur.

Carbon-centered nucleophiles, including cyanide ions and enolates derived from active methylene (B1212753) compounds, can also be employed to form new carbon-carbon bonds. The reaction with cyanide provides a route to the corresponding nitrile, which is a versatile synthetic intermediate. Alkylation of active methylene compounds, such as diethyl malonate, with this compound in the presence of a base affords C-alkylated products.

Table 3: Reactions with Sulfur- and Carbon-Centered Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

|---|---|---|

| Ethanethiol | NaH, THF | 4-Bromo-5-((ethylthio)methyl)-3-methylisoxazole |

| Thiourea | Ethanol, reflux | (4-Bromo-3-methylisoxazol-5-yl)methanaminium bromide |

| Potassium cyanide | DMSO | 2-(4-Bromo-3-methylisoxazol-5-yl)acetonitrile |

Reactivity of the Bromo-Substituent on the Isoxazole Ring

The bromo-substituent at the C4 position of the isoxazole ring is significantly less reactive towards nucleophilic substitution compared to the bromomethyl group. However, it can readily participate in transition metal-catalyzed cross-coupling reactions and halogen-metal exchange reactions, providing a powerful tool for the functionalization of the isoxazole core.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Kumada)

Palladium-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon bonds at the C4 position. The Suzuki-Miyaura coupling, which utilizes boronic acids or their esters, is a widely used method due to the stability and low toxicity of the boron reagents. tcichemicals.com The Stille coupling employs organostannanes, while the Kumada coupling utilizes Grignard reagents.

A key aspect of these reactions with this compound is the potential for regioselective coupling. The C(sp²)-Br bond at the C4 position is generally more reactive in palladium-catalyzed oxidative addition than the C(sp³)-Br bond of the bromomethyl group. This allows for selective functionalization of the isoxazole ring while leaving the bromomethyl group intact for subsequent transformations. For instance, studies on the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with aryl boronic acids have demonstrated high selectivity for the reaction at the aryl bromide. nih.gov

Table 4: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Arylboronic Acid | Catalyst/Base/Solvent | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O | 5-(Bromomethyl)-3-methyl-4-phenylisoxazole | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Na₂CO₃, Toluene/Ethanol/H₂O | 5-(Bromomethyl)-4-(4-methoxyphenyl)-3-methylisoxazole | 92 |

Halogen-Metal Exchange Reactions

The bromo-substituent at the C4 position can undergo halogen-metal exchange upon treatment with strong organometallic bases, such as organolithium reagents (e.g., n-butyllithium or t-butyllithium). This reaction generates a highly reactive isoxazol-4-yl-lithium species. This organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C4 position. It is crucial to perform these reactions at low temperatures to prevent side reactions, such as attack on the isoxazole ring or reaction with the bromomethyl group.

Table 5: Halogen-Metal Exchange and Subsequent Electrophilic Quench

| Electrophile | Reagent/Conditions | Product |

|---|---|---|

| N,N-Dimethylformamide (DMF) | 1. n-BuLi, THF, -78 °C; 2. DMF | 5-(Bromomethyl)-3-methylisoxazole-4-carbaldehyde |

| Carbon dioxide (CO₂) | 1. t-BuLi, THF, -78 °C; 2. CO₂ | 5-(Bromomethyl)-3-methylisoxazole-4-carboxylic acid |

Electrophilic Aromatic Substitution on the Isoxazole Ring

The isoxazole ring is an electron-deficient heteroaromatic system, a characteristic that significantly influences its reactivity towards electrophilic aromatic substitution (SEAr). Generally, isoxazoles are resistant to such reactions due to the electron-withdrawing nature of the two adjacent heteroatoms, nitrogen and oxygen, which reduces the nucleophilicity of the ring. nanobioletters.comisasbharat.in When electrophilic substitution does occur, it is highly regioselective, favoring the C4 position. isasbharat.inreddit.com This preference is attributed to the relative stability of the cationic intermediate (arenium ion) formed during the reaction mechanism. isasbharat.in

In the specific case of this compound, the potential for further electrophilic aromatic substitution on the isoxazole ring is essentially nullified. The C4 position, the most reactive site for electrophilic attack, is already substituted with a bromine atom. Furthermore, the presence of this electron-withdrawing bromine atom, in conjunction with the inherent deactivating effect of the ring's heteroatoms, further diminishes the ring's electron density. isasbharat.in Consequently, the molecule is highly deactivated towards SEAr, and no other positions on the ring (C3 or C5) are susceptible to this type of reaction under standard conditions. Attempts to force substitution would likely require harsh conditions that could lead to ring cleavage rather than substitution. bohrium.com

Several methods have been developed for the synthesis of 4-haloisoxazoles via electrophilic cyclization of precursors like 2-alkyn-1-one O-methyl oximes, which underscores the C4 position's role in electrophilic reactions. organic-chemistry.orgacs.orgnih.gov However, these are synthetic routes to form the ring system, not substitutions on a pre-formed, C4-substituted ring.

| Factor | Influence on Reactivity | Relevance to this compound |

|---|---|---|

| Ring Heteroatoms (N, O) | Strongly deactivating due to inductive electron withdrawal, reducing the ring's nucleophilicity. nanobioletters.comisasbharat.in | The fundamental reason for the low intrinsic reactivity of the isoxazole core. |

| Regioselectivity | Electrophilic attack, if it occurs, is directed to the C4 position. isasbharat.inreddit.com | The C4 position is already occupied by a bromine atom, blocking further substitution. |

| C4-Bromo Substituent | Deactivating through its electron-withdrawing inductive effect. | Further reduces the electron density of the already deactivated ring system. |

| C3-Methyl & C5-Bromomethyl Substituents | The C3-methyl group is weakly activating, but this effect is insufficient to overcome the strong deactivation by the heteroatoms and the C4-bromo group. The C5-bromomethyl group is electron-withdrawing. | Overall system remains highly deactivated towards SEAr. |

Intramolecular Cyclization and Rearrangement Processes Involving Bromine Functionalities

The two distinct bromine atoms in this compound provide avenues for complex intramolecular reactions. The bromomethyl group at the C5 position is particularly significant, as the C-Br bond here is part of a reactive benzylic-like system, making it a potent electrophilic site susceptible to nucleophilic attack.

Intramolecular cyclization can be envisaged if a nucleophilic moiety is present elsewhere in a larger molecule containing the this compound scaffold. This process would involve the nucleophile attacking the carbon of the bromomethyl group, displacing the bromide ion to form a new ring fused or spiro-fused to the isoxazole core. Research on related systems supports this potential. For instance, the bromination of isoxazoles with a pendant alcohol or carboxylic acid group has been shown to result in stereoselective intramolecular cyclization, forming 4-bromo-spiro-isoxazolines. nih.gov In this process, the neighboring oxygen-containing group acts as the nucleophile. nih.govrsc.org This highlights the general principle of using a bromine atom on an isoxazole system to initiate cyclization.

While direct rearrangements of this compound are not prominently documented, isoxazole rings are known to participate in rearrangement reactions under specific conditions. The Boulton–Katritzky rearrangement, for example, has been observed in isoxazolo[4,5-b]pyridine (B12869654) systems, demonstrating the ring's capacity for transformation. beilstein-journals.org Such rearrangements typically require specific functionalities adjacent to the ring that are not present in the title compound itself but could be introduced through derivatization.

| Starting System | Reaction Type | Resulting Structure | Reference |

|---|---|---|---|

| Isoxazole with pendant alcohol/carboxylate | Bromination-induced intramolecular cyclization | Spiro-isoxazoline | nih.gov |

| Quinoline alkaloid with prenyl group | Bromination-induced intramolecular cyclization | Polycyclic bromo-derivative | nih.gov |

| 4-(Propargylamino)isoxazoles | Intramolecular cyclization | Isoxazolo[4,5-b]pyridines | beilstein-journals.org |

| Diarylmethanols and α,β-unsaturated amides | Base-promoted intramolecular addition | 3,4-disubstituted quinolinones | rsc.org |

Oxidation and Reduction Chemistry of Brominated Isoxazole Systems

The redox chemistry of this compound is characterized by the potential reactivity of the N-O bond within the isoxazole ring and the two C-Br bonds.

Reduction: The isoxazole ring is susceptible to reductive cleavage of its weak N-O bond. isasbharat.in This is a characteristic reaction often leading to the formation of open-chain compounds such as β-enaminones. This transformation can be achieved through various methods, including catalytic hydrogenation (e.g., H₂/Pd) or using reagents like molybdenum hexacarbonyl (Mo(CO)₆). nih.gov In addition to ring cleavage, the bromine substituents can also be reduced.

Debromination: The C-Br bonds can be reduced to C-H bonds. The bromomethyl group is typically more reactive and could be selectively reduced to a methyl group under milder conditions than the more stable C4-bromo bond.

Reductive Cleavage: Simultaneous N-O bond cleavage and debromination could occur under strong reducing conditions, leading to a complex mixture of products.

Oxidation: The isoxazole ring is generally stable to oxidation. However, the substituents on the ring could be susceptible to oxidative transformation.

Side-Chain Oxidation: The methyl group at the C3 position could potentially be oxidized to a formyl or carboxyl group, though this would likely require specific and controlled oxidizing agents to avoid degradation of the isoxazole ring.

Ring Opening: While not a simple oxidation, treatment of some isoxazoles with powerful electrophilic reagents can lead to ring-opening reactions. For example, electrophilic fluorinating agents have been shown to cause a ring-opening fluorination of isoxazoles, proceeding through N-O bond cleavage. researchgate.net This suggests that strong oxidizing electrophiles might induce similar ring-cleavage pathways rather than simple oxidation of the ring itself. The presence of the deactivating bromo group at C4 would likely make the ring more resistant to such oxidative cleavage compared to unsubstituted isoxazoles.

| Reaction Type | Functional Group | Potential Product/Outcome | Relevant Chemistry |

|---|---|---|---|

| Reduction | Isoxazole Ring (N-O bond) | Ring opening to form β-enaminone derivatives | Characteristic reaction of isoxazoles. isasbharat.innih.gov |

| C5-Bromomethyl Group | Reduction to a methyl group (hydrodebromination) | Typical reaction of alkyl halides. | |

| C4-Bromo Group | Reduction to a C-H bond | Reduction of aryl halides. | |

| Oxidation | C3-Methyl Group | Oxidation to formyl or carboxylic acid | Standard alkyl side-chain oxidation. |

| Isoxazole Ring | Generally stable, but potential for oxidative ring cleavage under harsh conditions or with specific electrophiles. researchgate.net | High stability of the aromatic heterocycle. |

Specialized Applications in Advanced Chemical Research and Development

Utilization as a Versatile Building Block in Complex Organic Synthesis

In the field of organic synthesis, 4-Bromo-5-(bromomethyl)-3-methylisoxazole serves as a crucial building block. bldpharm.comchemimpex.com The isoxazole (B147169) ring is an essential heterocyclic scaffold in medicinal chemistry, and introducing fluorine atoms or other functional groups via intermediates like this can significantly improve the physicochemical characteristics of target molecules. nih.gov The compound's utility stems from the differential reactivity of its two C-Br bonds, allowing for stepwise functionalization in the synthesis of elaborate molecules.

The synthesis of analogues of biologically active natural products is a key strategy in drug discovery to enhance efficacy, selectivity, and metabolic stability. The reactive bromomethyl group on the isoxazole ring is particularly useful for nucleophilic substitution reactions, allowing for the facile introduction of the isoxazole motif into larger, more complex structures. nih.gov This approach is exemplified in the synthesis of fluorinated analogues of known neuroactive compounds like ABT-418. nih.gov By using functionalized isoxazole intermediates, researchers can systematically modify existing scaffolds to develop novel compounds with improved therapeutic potential. The 5-(bromomethyl) group provides a convenient handle for linking the isoxazole core to other molecular fragments, a common tactic in creating these advanced analogues. nih.govresearchgate.net

The development of novel, multi-ring heterocyclic systems is a central theme in modern medicinal chemistry and materials science. This compound is an ideal precursor for constructing such advanced systems. For instance, the related compound 5-(bromomethyl)-3-phenylisoxazole (B1272251) has been used to synthesize complex flavanone (B1672756) derivatives by reacting it with 7-hydroxyflavanone, creating a multi-ring structure through an ether linkage. researchgate.net This demonstrates how the bromomethyl group acts as a key linker to bridge different heterocyclic cores. Furthermore, commercial suppliers list specific downstream products that can be synthesized from this compound, highlighting its direct application in building more complex heterocyclic molecules. chemsrc.com

| Downstream Heterocyclic Systems from this compound | |

| CAS Number | 90288-55-4 chemsrc.com |

| Compound Name | 2-[(4-bromo-3-methyl-1,2-oxazol-5-yl)methyl]isothiourea |

| CAS Number | 90288-60-1 chemsrc.com |

| Compound Name | 4-bromo-3-methyl-5-[[2-(oxiran-2-yl)ethoxy]methyl]-1,2-oxazole |

Role in Material Science Innovations

The unique electronic and structural properties of the isoxazole ring, combined with the reactivity of the bromo-substituents, make this compound a compound of interest in material science.

This compound is explored for its potential in creating advanced polymers and coatings. chemimpex.com Its difunctional nature allows it to act as a cross-linking agent or as a monomer in polymerization reactions. The incorporation of the thermally stable isoxazole ring and halogen atoms can impart desirable properties to the resulting materials, such as enhanced thermal stability, chemical resistance, and flame retardancy. chemimpex.comsci-hub.se A related compound, 4-(Bromomethyl)-3-(4-chlorophenyl)-5-methylisoxazole, is specifically noted for its use in developing materials that require high thermal and chemical resistance. chemimpex.com

There is growing interest in using heterocyclic compounds for the development of materials with specific electronic and optical properties. Chemical suppliers categorize this compound under material science products for applications including OLED (Organic Light-Emitting Diode) and other electronic materials. bldpharm.com This suggests its role as a precursor for synthesizing larger conjugated systems or functional molecules intended for use in optoelectronic devices, where the isoxazole core can influence the electronic characteristics of the final material.

Application in Agrochemical Precursor Development

The isoxazole scaffold is a well-established pharmacophore in the agrochemical industry, found in a variety of fungicides and herbicides. Brominated organic compounds are frequently used as intermediates in the production of agricultural chemicals. sci-hub.segoogle.com Related isoxazole derivatives are explicitly mentioned as being useful intermediates for manufacturing agrochemicals, particularly for pest control. chemimpex.comgoogle.com The reactivity of this compound makes it a suitable starting material for the synthesis of more complex molecules with potential fungicidal or herbicidal activity, positioning it as a valuable precursor in the development pipeline for new agricultural products.

Function as a Reference Standard in Advanced Analytical Methods

Reference standards are highly purified compounds used in analytical chemistry to confirm the presence and quantify the amount of a substance in a sample. They are critical for the validation of analytical methods, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS).

Currently, there is no information in the public domain that establishes this compound as a commercially available or academically utilized reference standard for any specific analytical method. Its primary role appears to be that of a chemical intermediate available from various suppliers for research and development purposes. For it to be used as a reference standard, it would need to be produced with a high degree of purity and accompanied by a certificate of analysis detailing its characterization.

Advanced Characterization and Computational Studies of 4 Bromo 5 Bromomethyl 3 Methylisoxazole

Spectroscopic Analysis for Structural and Conformational Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure and the study of its dynamic behavior. For a molecule like 4-Bromo-5-(bromomethyl)-3-methylisoxazole, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive analytical profile.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aliphatic region. The protons of the C3-methyl group (CH₃) would appear as a singlet, while the protons of the C5-bromomethyl group (CH₂Br) would appear as another singlet at a different chemical shift, typically further downfield due to the deshielding effect of the adjacent bromine atom.

¹³C NMR: The carbon NMR spectrum would provide evidence for all five carbon atoms in the molecule, including the three distinct carbons of the isoxazole (B147169) ring, the C3-methyl carbon, and the C5-bromomethyl carbon. The positions of these signals help confirm the substitution pattern on the isoxazole ring.

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can offer insights into the spatial proximity of protons, which is crucial for determining the preferred conformation of the molecule, particularly the orientation of the bromomethyl group relative to the isoxazole ring. While specific experimental data for this compound is not widely published, the table below illustrates the expected NMR data based on the analysis of similar isoxazole structures. researchgate.net

Interactive Table 1: Predicted NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | CH₃ -C3 | ~2.0-2.5 | Singlet |

| ¹H | CH₂ Br-C5 | ~4.0-4.5 | Singlet |

| ¹³C | C H₃-C3 | ~10-15 | Quartet |

| ¹³C | C H₂Br-C5 | ~25-35 | Triplet |

| ¹³C | C 3 | ~155-165 | Singlet |

| ¹³C | C 4 | ~90-100 | Singlet |

| ¹³C | C 5 | ~160-170 | Singlet |

Single-crystal X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry. For this compound, crystallographic analysis would confirm the planarity of the isoxazole ring and reveal the precise conformation of the bromomethyl substituent. rsc.org

Furthermore, this method elucidates intermolecular interactions, such as halogen bonding (C-Br···O or C-Br···N), which can influence the crystal packing arrangement. mdpi.comnih.gov The analysis of crystal structures of related bromo-substituted heterocycles has shown that such interactions can play a critical role in the design of molecular solids with specific properties. mdpi.comnih.gov Although a crystal structure for this compound is not publicly documented, a crystallographic experiment would yield the data shown in the following representative table.

Interactive Table 2: Representative Crystallographic Data

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | 11.9, 5.9, 9.8 |

| α, β, γ (°) | The angles of the unit cell. | 90, 96.5, 90 |

| Volume (ų) | The volume of the unit cell. | 692.8 |

| Z | The number of molecules per unit cell. | 4 |

IR spectroscopy and mass spectrometry are complementary techniques that provide key structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=N and N-O stretching vibrations within the isoxazole ring, typically in the 1650-1400 cm⁻¹ region. lookchem.com C-H stretching and bending vibrations for the methyl and bromomethyl groups would also be present.

Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of a molecule, providing its molecular weight and fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₅H₅Br₂NO). The mass spectrum would exhibit a distinctive isotopic pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). Analysis of the fragmentation can also help confirm the structure, with likely fragments corresponding to the loss of bromine radicals or the bromomethyl group.

Interactive Table 3: Key Spectrometric Data for this compound

| Technique | Parameter | Observed Feature |

|---|---|---|

| IR | Vibrational Stretch | C=N stretch (~1620-1580 cm⁻¹) |

| IR | Vibrational Stretch | N-O stretch (~1450-1380 cm⁻¹) |

| MS | Molecular Ion (M⁺) | Isotopic cluster around m/z 253, 255, 257 |

| HRMS | Exact Mass | Confirms C₅H₅Br₂NO formula |

Quantum Chemical Calculations and Molecular Modeling

Computational chemistry provides powerful tools for understanding molecular properties and reactivity, often complementing experimental findings. Density Functional Theory (DFT) is a particularly common method for studying heterocyclic compounds. rsc.org

Quantum chemical calculations are instrumental in exploring the potential reaction pathways of this compound. DFT studies can be used to model reactions such as nucleophilic substitution at the bromomethyl carbon or metal-catalyzed cross-coupling at the C4-bromo position.

By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the complete energy profile of a reaction. acs.orgresearchgate.net This allows for the determination of activation barriers, which helps in predicting the most likely reaction mechanism and understanding chemoselectivity. acs.org For instance, computational studies on related isoxazoles have been used to investigate the mechanisms of [3+2] cycloaddition reactions, providing insights that are difficult to obtain through experimental means alone. researchgate.net

A significant application of quantum chemistry is the prediction of spectroscopic data. DFT and Time-Dependent DFT (TD-DFT) calculations can accurately forecast NMR chemical shifts, IR vibrational frequencies, and UV-Visible electronic absorption spectra. rsc.orgresearchgate.net

NMR Prediction: Calculating the magnetic shielding tensors allows for the prediction of ¹H and ¹³C NMR chemical shifts. Comparing these calculated values with experimental data is a robust method for verifying a proposed structure.

IR Prediction: The calculation of vibrational frequencies can aid in the assignment of complex experimental IR spectra. Uniform scaling factors are often applied to the calculated frequencies to improve the correlation with experimental results due to approximations in the theoretical model and the absence of anharmonicity effects.

UV-Vis Prediction: TD-DFT calculations can predict the electronic transitions of a molecule, providing the maximum absorption wavelengths (λₘₐₓ). This is useful for understanding the photophysical properties of the compound.

These predictive capabilities are invaluable, especially for reactive intermediates or molecules for which experimental data is scarce, allowing researchers to gain insight into their structural and electronic properties.

Conformation Analysis and Stereochemical Insights

The conformational flexibility of this compound primarily arises from the rotation of the bromomethyl group attached to the C5 position of the isoxazole ring. The presence of a bulky bromine atom on the adjacent C4 position introduces significant steric and electronic interactions that govern the preferred spatial arrangement of the bromomethyl substituent.

Computational studies on related halogenated and methylated aromatic systems suggest that the rotational barrier of a methyl or halomethyl group is influenced by the steric hindrance and electronic effects of neighboring substituents. In the case of this compound, the rotation around the C5-C(bromomethyl) bond would be subject to repulsive forces between the bromine atom of the bromomethyl group and the bromine atom at the C4 position, as well as the nitrogen and oxygen atoms of the isoxazole ring.

It is hypothesized that the most stable conformation would seek to minimize these steric clashes. This would likely result in a staggered conformation where the bromine atom of the bromomethyl group is oriented away from the C4-bromo substituent. The relative energies of different rotamers (rotational isomers) can be calculated using computational methods such as Density Functional Theory (DFT), providing insight into the conformational preferences.

Table 1: Predicted Conformational Data for this compound

| Parameter | Predicted Value/Description |

| Primary Rotatable Bond | C5-C(bromomethyl) |

| Key Dihedral Angle (τ) | Br(C4)-C4-C5-C(bromomethyl) |

| Predicted Low-Energy Conformer | Staggered conformation, minimizing steric hindrance between the two bromine atoms. |

| Estimated Rotational Barrier | The barrier to rotation is expected to be moderate, influenced by the size of the bromine substituents. Studies on similar systems, such as octakis(bromomethyl)naphthalene, have shown significant rotational barriers for bromomethyl groups due to steric crowding. nih.gov |

From a stereochemical perspective, while the core molecule is achiral, its reactions can lead to the formation of chiral centers, particularly in nucleophilic substitution reactions involving the bromomethyl group. The stereoelectronic effects of the 4-bromo substituent and the isoxazole ring can influence the stereochemical outcome of such reactions. The electron-withdrawing nature of the bromine atom at C4 can impact the electronic environment of the reacting center.

Structure-Reactivity Relationship Studies

The isoxazole ring itself is an aromatic heterocycle, but the N-O bond is inherently weak and can be a site for ring-opening reactions under certain conditions, such as reduction. researchgate.net The presence of electron-withdrawing bromine atoms can further influence the stability and reactivity of the ring.

The C4-bromo substituent significantly impacts the electronic properties of the isoxazole ring. Studies on 4-substituted isoxazoles have shown that electron-withdrawing groups at this position enhance the C4–C5 bond polarity, making this region of the molecule more akin to a Michael acceptor. researchgate.netrsc.org This increased electrophilicity at the C4-C5 double bond can make the compound susceptible to nucleophilic attack at these positions under specific conditions. Furthermore, the bromine atom itself can participate in halogen bonding interactions or be a site for metal-catalyzed cross-coupling reactions.

The C5-bromomethyl group is a highly reactive site for nucleophilic substitution reactions. nih.gov The bromine atom is a good leaving group, and the adjacent isoxazole ring can stabilize the transition state of an SN2 reaction or a potential carbocation in an SN1-type mechanism. byjus.comlibretexts.org The reactivity of this group allows for the facile introduction of a wide variety of functionalities, making this compound a potentially valuable building block in organic synthesis. The rate and mechanism of these substitution reactions will be influenced by the nature of the nucleophile, the solvent, and the steric and electronic environment around the reaction center.

Table 2: Predicted Reactivity Profile of this compound

| Functional Group | Predicted Reactivity | Potential Reactions |

| C5-Bromomethyl | High | Nucleophilic substitution (SN1/SN2) with a variety of nucleophiles (e.g., amines, alkoxides, thiols). |

| C4-Bromo | Moderate | Can undergo metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). May influence the reactivity of the isoxazole ring. |

| Isoxazole Ring | Stable under many conditions, but susceptible to cleavage under reducing conditions. | Ring-opening reactions. |

Quantitative Structure-Activity Relationship (QSAR) studies on other isoxazole derivatives have demonstrated that the nature and position of substituents significantly influence their biological activity. nih.govresearchgate.netnih.gov By analogy, the specific substitution pattern of this compound is expected to confer a unique profile of chemical reactivity and potential biological interactions. The combination of a reactive bromomethyl handle for derivatization and the electronically modified isoxazole core makes this compound an interesting subject for further investigation in the development of novel chemical entities.

Q & A

Q. What are the recommended synthetic routes for 4-bromo-5-(bromomethyl)-3-methylisoxazole?

The compound is typically synthesized via cyclization of a nitrile oxide intermediate followed by bromination. For instance:

- Step 1 : Cyclization of 3-methylisoxazole precursors using nitrile oxides and alkynes under reflux conditions (e.g., acetonitrile or ethanol).

- Step 2 : Bromination of the hydroxymethyl intermediate (e.g., 5-hydroxymethyl-3-methylisoxazole) using brominating agents like PBr₃ or N-bromosuccinimide (NBS) in dichloromethane or carbon tetrachloride. Yields and purity depend on reaction time, stoichiometry, and purification methods (e.g., column chromatography).

Q. What characterization techniques are critical for verifying the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm bromine substitution patterns and methyl group positions.

- IR Spectroscopy : Identification of functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹).

- X-ray Crystallography : Resolve crystal packing and bond angles, especially for verifying bromine positions in solid-state structures.

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS or HRMS).

Q. What safety protocols are essential when handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of volatile brominated intermediates.

- Storage : Keep in a cool, dry place away from light; store in amber glass bottles under inert gas (e.g., argon).

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).

Advanced Research Questions

Q. How does the bromine substitution pattern influence reactivity in cross-coupling reactions?

The bromine at position 4 and bromomethyl at position 5 make the compound a versatile electrophile for Suzuki-Miyaura or Ullmann couplings.

- Position 4 Bromine : Prefers coupling with arylboronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).

- Bromomethyl Group : Can undergo nucleophilic substitution (e.g., with amines or thiols) to introduce functional handles. Steric hindrance from the methyl group at position 3 may slow reactions at position 5.

Q. What mechanistic insights explain side-product formation during its synthesis?

Common side products include:

- Debrominated intermediates : Due to over-reduction or radical scavenging (e.g., if NBS is used without radical initiators).

- Dimerization : Occurs via radical coupling during bromination; minimized by using dilute conditions.

- Oxazole ring opening : Under strong acidic/basic conditions (e.g., prolonged exposure to HBr or NaOH). Monitoring via TLC and optimizing reaction time/temperature mitigates these issues.

Q. How can crystallographic data inform SAR studies for isoxazole derivatives?

X-ray structures reveal:

- Bond Angles : Distortions in the isoxazole ring (e.g., N-O-C angles) affect electronic properties and binding to biological targets.

- Packing Interactions : Bromine atoms participate in halogen bonding, influencing solubility and crystallinity.

- Conformational Flexibility : The bromomethyl group’s orientation impacts steric interactions in enzyme active sites. These insights guide modifications to enhance potency or selectivity in drug discovery.

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies arise from:

- Solvent Effects : Higher yields in polar aprotic solvents (e.g., DMF vs. THF).

- Catalyst Loadings : Pd-based catalysts vary in efficiency (e.g., Pd(OAc)₂ vs. PdCl₂).

- Purification Methods : Column chromatography vs. recrystallization impacts recovery rates. Reproducibility requires strict adherence to stoichiometry and reaction monitoring (e.g., in situ IR).

Q. What strategies optimize regioselectivity in functionalizing the bromomethyl group?

- Protection-Deprotection : Temporarily protect the isoxazole ring with trimethylsilyl groups to direct substitution to the bromomethyl site.

- Microwave-Assisted Synthesis : Enhances reaction rates and selectivity for SN2 pathways.

- Metal-Mediated Reactions : Cu(I) catalysts improve nucleophilic aromatic substitution with amines or azides.

Methodological Notes

- Data Tables : Include comparative reaction yields under varying conditions (e.g., solvent, catalyst, temperature).

- References : Prioritize peer-reviewed journals (e.g., Acta Crystallographica, Monatshefte für Chemie) over vendor catalogs.

- Ethical Compliance : Adhere to institutional guidelines for handling brominated compounds and waste disposal.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.